molecular formula C15H12N4O4S B14363125 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole CAS No. 91709-02-3

1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole

Cat. No.: B14363125
CAS No.: 91709-02-3
M. Wt: 344.3 g/mol
InChI Key: NKJBEIDEASLXDT-UHFFFAOYSA-N
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Description

1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole is an organic compound with the molecular formula C13H8N4O4S. This compound is characterized by the presence of a benzimidazole core substituted with a 2-ethyl group and a 2,4-dinitrophenylsulfanyl moiety. It is a part of a class of compounds known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole typically involves the reaction of 2-ethyl-1H-benzimidazole with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the dinitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the dinitrophenyl group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole
  • 1-[(2-Nitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
  • 1-[(4-Nitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole

Comparison: 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole is unique due to the presence of both the 2-ethyl group and the 2,4-dinitrophenylsulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the dinitrophenyl group enhances its reactivity and potential biological activity compared to similar compounds with only a nitrophenyl group.

Properties

CAS No.

91709-02-3

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)sulfanyl-2-ethylbenzimidazole

InChI

InChI=1S/C15H12N4O4S/c1-2-15-16-11-5-3-4-6-12(11)17(15)24-14-8-7-10(18(20)21)9-13(14)19(22)23/h3-9H,2H2,1H3

InChI Key

NKJBEIDEASLXDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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